molecular formula C13H12N2O B3352695 3-(3-oxobutyl)-1H-indole-5-carbonitrile CAS No. 505062-51-1

3-(3-oxobutyl)-1H-indole-5-carbonitrile

Cat. No.: B3352695
CAS No.: 505062-51-1
M. Wt: 212.25 g/mol
InChI Key: JQUPSJZCNLQGNR-UHFFFAOYSA-N
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Description

3-(3-oxobutyl)-1H-indole-5-carbonitrile is an organic compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring This particular compound features a nitrile group at the 5-position and a 3-oxobutyl substituent at the 3-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-oxobutyl)-1H-indole-5-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the nitrile and 3-oxobutyl groups. The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The nitrile group can be introduced via a Sandmeyer reaction, where an aryl amine is converted to a nitrile using copper(I) cyanide. The 3-oxobutyl group can be added through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-oxobutyl)-1H-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring or the substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the 3-oxobutyl group can yield carboxylic acids, while reduction of the nitrile group can produce primary amines .

Scientific Research Applications

3-(3-oxobutyl)-1H-indole-5-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-oxobutyl)-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The indole core can engage in π-π stacking interactions with aromatic residues in proteins, influencing their structure and function .

Comparison with Similar Compounds

Similar Compounds

    3-(3-oxobutyl)-1H-indole-2-carbonitrile: Similar structure but with the nitrile group at the 2-position.

    3-(3-oxobutyl)-1H-indole-6-carbonitrile: Similar structure but with the nitrile group at the 6-position.

    3-(3-oxobutyl)-1H-indole-7-carbonitrile: Similar structure but with the nitrile group at the 7-position.

Uniqueness

3-(3-oxobutyl)-1H-indole-5-carbonitrile is unique due to the specific positioning of the nitrile and 3-oxobutyl groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-(3-oxobutyl)-1H-indole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-9(16)2-4-11-8-15-13-5-3-10(7-14)6-12(11)13/h3,5-6,8,15H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUPSJZCNLQGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CNC2=C1C=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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